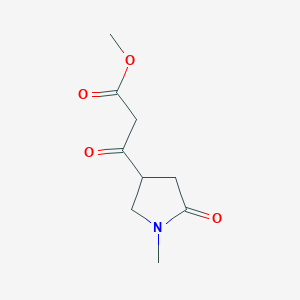![molecular formula C11H8ClN3O2 B1394308 4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid CAS No. 1208083-39-9](/img/structure/B1394308.png)
4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid
説明
“4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid” is a synthesized compound with the molecular formula C11H8ClN3O2 and a molecular weight of 249.656 . It is also known as 2-[(2-Chloropyrimidin-4-yl)amino]benzoic acid .
Synthesis Analysis
The synthesis of compounds similar to “this compound” has been reported in the literature. For instance, the synthesis of rilpivirine, a related compound, involves three main steps: synthesis of (E)-3-(4-amino-3,5-dimethylphenyl)acrylonitrile hydrochloride (intermediate 2), synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (intermediate 3), and synthesis of rilpivirine .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzoic acid moiety linked to a 2-chloropyrimidin-4-yl group via an amino bridge . The InChI code for this compound is 1S/C11H7ClN2O2/c12-11-13-6-5-9(14-11)7-1-3-8(4-2-7)10(15)16/h1-6H,(H,15,16) .
Physical and Chemical Properties Analysis
The compound “this compound” has a density of 1.5±0.1 g/cm³, a boiling point of 493.9±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.3 mmHg at 25°C . It also has a molar refractivity of 63.6±0.3 cm³, a polar surface area of 75 Ų, and a molar volume of 166.4
科学的研究の応用
Synthesis and Derivatives
- 4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid is an intermediate in synthesizing various inhibitors, including diarylpyrimidine HIV-1 reverse transcriptase inhibitors. A synthesis approach, using iodomethane and sodium hydroxide, achieved a significant yield of the intermediate, illustrating its importance in medicinal chemistry (Ju Xiu-lia, 2015).
Fluorescence Probes Development
- The compound contributes to the development of novel fluorescence probes, which are crucial in detecting highly reactive oxygen species. These probes, such as HPF and APF, are essential tools in biological and chemical applications, highlighting the compound's utility in advanced research (Ken-ichi Setsukinai et al., 2003).
Optimization in Synthetic Methods
- Enhancements in synthetic methods for related compounds, like 5-methyl-2-(pyrimidin-2-yl)benzoic acid, show the ongoing research to optimize the production of these chemicals. Such methods provide more efficient and high-yield pathways, contributing to the field of chemical synthesis (Fei Liu et al., 2020).
Inhibitors Development
- The compound plays a role in creating dual inhibitors for thymidylate synthase and dihydrofolate reductase, indicating its potential in developing cancer therapeutics. Such research exemplifies the compound's significance in medicinal chemistry and drug design (A. Gangjee et al., 2008).
Environmental Applications
- In environmental science, the compound has been studied in the context of degradation by Aspergillus niger, demonstrating its relevance in understanding and managing environmental contaminants (Seema B. Sharma et al., 2012).
Novel Molecular Designs
- Research in the area of novel molecular designs has used derivatives of this compound, showcasing its utility in creating new chemical entities with potential biological activities (J. Quiroga et al., 2007).
作用機序
- The primary target of this compound is not explicitly mentioned in the available literature. However, it belongs to the class of benzanilides, which are aromatic compounds containing an anilide group with a substituted benzene ring .
- Researchers have synthesized various purine and pyrimidine derivatives, including this compound, to explore their anticancer potential .
Target of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
生化学分析
Biochemical Properties
4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of specific genes involved in cell growth and differentiation . Additionally, this compound can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the metabolic flux and levels of various metabolites.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific proteins and enzymes, leading to changes in their structure and function. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as high temperature or extreme pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. At very high doses, this compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing the overall metabolic flux within the cell . This compound can affect the levels of specific metabolites by modulating the activity of key enzymes involved in their synthesis or degradation. Additionally, this compound may participate in secondary metabolic pathways, leading to the production of novel metabolites.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments. The localization and accumulation of this compound within specific tissues can influence its overall biological activity and effectiveness.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall biochemical activity.
特性
IUPAC Name |
4-[(2-chloropyrimidin-4-yl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O2/c12-11-13-6-5-9(15-11)14-8-3-1-7(2-4-8)10(16)17/h1-6H,(H,16,17)(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POTZEQHGXWHKJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5,6,7-Tetrahydroisoxazolo[4,3-c]pyridine](/img/structure/B1394226.png)
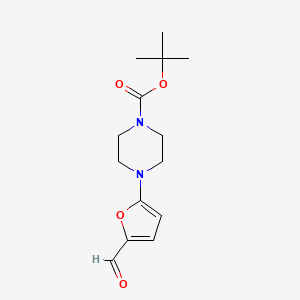

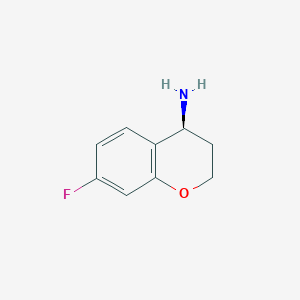
![Sodium (2R)-2-{[(9Z,12Z)-octadeca-9,12-dienoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394236.png)
![Sodium (2R)-2-{[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy}-3-(octadecanoyloxy)propyl hydrogen phosphate](/img/structure/B1394237.png)
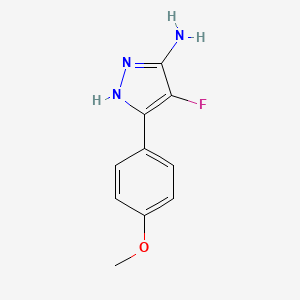


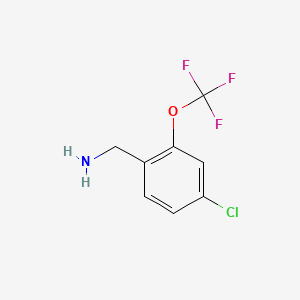
![(1R,4R,5R)-3-Oxo-2-oxabicyclo[2.2.1]heptane-5-carboxylic acid](/img/structure/B1394244.png)
![2,6-Dimethylbenzo[d]thiazol-5-amine](/img/structure/B1394246.png)
